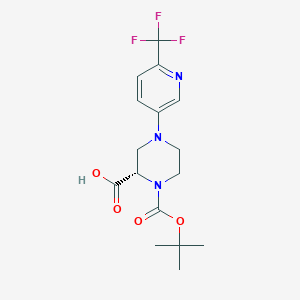![molecular formula C30H24Co2N2O8+ B13734501 cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13734501.png)
cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate” is a coordination complex that involves cobalt ions in both +2 and +3 oxidation states, 1,4-diazabicyclo[2.2.2]octane as a ligand, and naphthalene-2,6-dicarboxylate as a bridging ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cobalt salts with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate under specific conditions. For example, in a mixture of N,N-dimethyl formamide and water acidified with nitric acid, the compound can be obtained . The reaction conditions, such as temperature and pH, play a crucial role in determining the final structure and properties of the compound.
Industrial Production Methods
While specific industrial production methods for this exact compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process depends on the availability of raw materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: The cobalt ions can switch between +2 and +3 oxidation states, making the compound suitable for redox reactions.
Substitution: Ligands such as 1,4-diazabicyclo[2.2.2]octane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state cobalt complexes, while substitution reactions may result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Medicine: Investigated for its potential use in drug delivery systems and as an imaging agent.
Industry: Utilized in the development of advanced materials for gas storage and separation.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves the coordination of cobalt ions with the ligands, forming a stable structure. The molecular targets include various substrates that can interact with the cobalt center, leading to catalytic or redox reactions. The pathways involved often include electron transfer processes facilitated by the cobalt ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar ligand used in various coordination complexes.
Naphthalene-2,6-dicarboxylate: Another bridging ligand used in different metal-organic frameworks.
Uniqueness
The uniqueness of the compound lies in its combination of cobalt ions in multiple oxidation states and the specific ligands used. This combination provides unique redox properties and structural stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C30H24Co2N2O8+ |
|---|---|
Molekulargewicht |
658.4 g/mol |
IUPAC-Name |
cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/2C12H8O4.C6H12N2.2Co/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;+2;+3/p-4 |
InChI-Schlüssel |
GLCNQDFODOKMQL-UHFFFAOYSA-J |
Kanonische SMILES |
C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Co+2].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




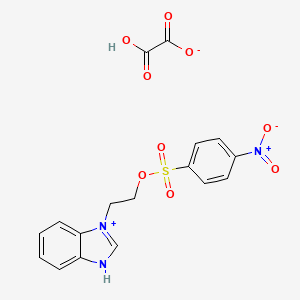
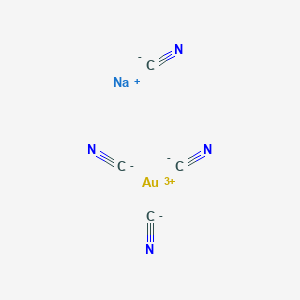
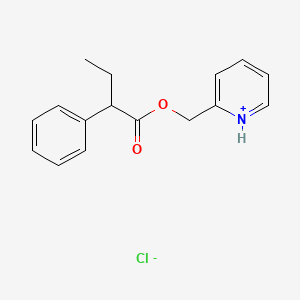
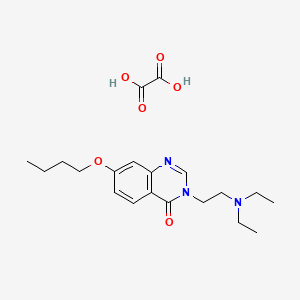
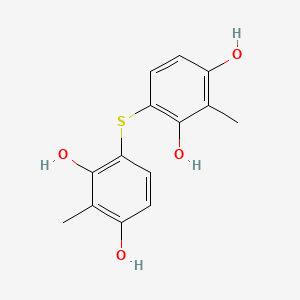



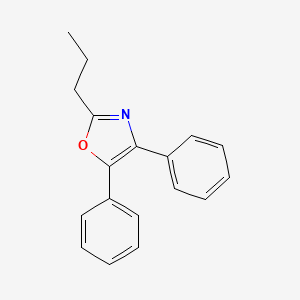
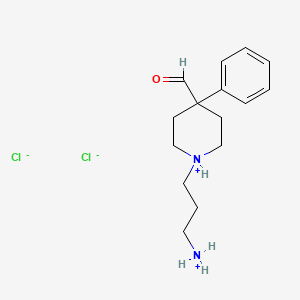
![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
